molecular formula C11H9BrN2O3 B1420459 Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 861146-12-5

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1420459
M. Wt: 297.1 g/mol
InChI Key: RAYDPSXNIRALKY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is 257.12 g/mol .

Scientific Research Applications

  • Versatile Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been highlighted as a versatile building block in medicinal chemistry. It can be used to prepare derivatives that are biologically relevant and integrated into molecules of medicinal interest (Ž. Jakopin, 2018).

  • Biological Activities : Compounds containing oxadiazole, similar to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, have been synthesized and shown to possess antimicrobial, antilipase, and antiurease activities. Some of these compounds have exhibited moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).

  • Antibacterial Properties : Another study synthesized N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, demonstrating moderate to significant antibacterial activity. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (H. Khalid et al., 2016).

  • Anti-proliferative Screening : Thiazole compounds, which are structurally similar to oxadiazoles, have been synthesized and tested for their anticancer activity. These compounds show promise in the treatment of breast cancer, as indicated by their effectiveness in in vitro studies (J. P. Sonar et al., 2020).

  • Synthesis and Characterization for Molecular Structures : Studies on the synthesis and characterization of oxadiazole derivatives also contribute to understanding their molecular structures, which is essential for their application in pharmaceuticals and other scientific fields (Y. Kara et al., 2021).

  • Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated for their potential as anticancer agents, indicating the broad scope of oxadiazole derivatives in medicinal chemistry (A. Rehman et al., 2018).

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYDPSXNIRALKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674747
Record name Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS RN

861146-12-5
Record name Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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